1H-[1,2,4]Triazole-3-carboxylic acid hydrazide
Description
1H-[1,2,4]Triazole-3-carboxylic acid hydrazide (CAS: 21732-98-9; molecular formula: C₃H₅N₅O) is a nitrogen-rich heterocyclic compound characterized by a triazole core fused with a carboxylic acid hydrazide moiety. It serves as a versatile precursor in medicinal and agrochemical synthesis due to its reactive hydrazide (-CONHNH₂) and triazole groups. The compound is synthesized via hydrazinolysis of esters (e.g., ethyl 1H-[1,2,4]triazole-3-carboxylate) under reflux or microwave irradiation, yielding up to 97% efficiency under optimized conditions . Its applications span anticancer, antimicrobial, and sensor development, as demonstrated in fluorescence-based Ca²⁺ detection .
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTBECSWYCHYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375286 | |
| Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21732-98-9 | |
| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21732-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21732-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Approaches to 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles typically employs nitrogen-rich precursors such as amidines, imidates, amidrazones, aryldiazoniums, and hydrazones. These precursors provide the nitrogen atoms necessary for the triazole ring formation. The preparation of 1H-triazole-3-carboxylic acid hydrazide specifically involves hydrazide intermediates derived from carboxylic acid derivatives and hydrazine or hydrazine derivatives.
Key synthetic routes include:
- Cyclization of amidrazones or hydrazides : This involves the reaction of hydrazides with suitable reagents to form the triazole ring.
- Oxidative cyclization of hydrazones : Using oxidants such as selenium dioxide to promote intramolecular cyclization leading to fused 1,2,4-triazoles.
- One-pot reactions from carboxylic acids and hydrazines : The carboxylic acid is converted into an intermediate (e.g., an ester or acid chloride), which then reacts with hydrazine to form the hydrazide, followed by cyclization to the triazole.
Specific Preparation Method for 1H-Triazole-3-carboxylic Acid Hydrazide
A practical and efficient method involves the synthesis of the hydrazide from the corresponding ester or acid followed by cyclization to the triazole ring. The process can be summarized as follows:
This method is supported by patent literature describing similar hydrazide syntheses, where hydrazine hydrate reacts with esters or formates under controlled temperature conditions to form hydrazides.
Catalytic and Green Chemistry Approaches
Recent advances emphasize environmentally friendly and catalyst-efficient methods:
- Copper-catalyzed synthesis : Copper salts (e.g., CuCl2) promote the formation of 1,2,4-triazoles from amides and hydrazines under mild conditions with good yields (up to 85%).
- Metal-free oxidative cyclization : Using oxidants like SeO2 to induce intramolecular cyclization of hydrazones to triazoles with yields ranging from 79% to 98%.
- Polyethylene glycol (PEG) as solvent : PEG combined with p-toluenesulfonic acid as a catalyst provides a mild, ecofriendly medium for triazole synthesis with excellent yields (up to 92%).
Representative Research Findings and Mechanisms
- Hydrazone-based synthesis : Hydrazones are converted into 1,2,4-triazoles via cyclization mediated by iodine and oxidants. The mechanism involves formation of nitrilimine intermediates followed by 1,3-dipolar cycloaddition and dehydroxylation to yield the triazole ring.
- Oxidative cyclization using SeO2 : Heterocyclic hydrazones undergo intramolecular oxidative cyclization, forming fused 1,2,4-triazoles with high efficiency and functional group tolerance.
- Ion-exchange resin catalysis : In a patented process, hydrazine hydrate reacts with ethyl formate and ethanol in the presence of an acidic ion-exchange resin at elevated temperatures (75°C to 133°C) to yield 4-amino-1,2,4-triazole, a close analog of the target hydrazide compound.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazinolysis of ester | Ethyl ester of triazole-3-carboxylic acid | Hydrazine hydrate, ethanol, reflux | 80-90 (typical) | Simple, classical method |
| Copper-catalyzed cyclization | Amides and hydrazines | CuCl2, K3PO4, DMF, O2 | ~85 | Efficient, mild conditions |
| Oxidative cyclization | Hydrazones | SeO2, mild heating | 79-98 | Metal-free, good functional group tolerance |
| PEG/PTSA catalysis | 2,2,2-trichloroethyl imidate | PEG solvent, p-Toluenesulfonic acid | 92 | Ecofriendly, mild |
| Ion-exchange resin catalysis | Ethyl formate + hydrazine hydrate | Acidic ion-exchange resin, 75-133°C | Not specified | Continuous removal of byproducts |
Notes on Practical Considerations
- Purity and isolation : The hydrazide product is commonly purified by crystallization or filtration after reaction completion.
- Safety : Hydrazine derivatives and some catalysts require careful handling due to toxicity.
- Scalability : Metal-free and ion-exchange resin methods offer potential for scale-up with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives .
Scientific Research Applications
Medicinal Applications
The medicinal properties of 1H-[1,2,4]triazole derivatives have been extensively studied, highlighting their potential as therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the anticancer effects of triazole derivatives. For instance, a series of compounds derived from 1H-[1,2,4]triazole-3-carboxylic acid hydrazide has shown promising results against various cancer cell lines. A study evaluated the anticancer activity of synthesized hydrazide derivatives against prostate cancer cell lines (PC-3, DU-145, and LNCaP), revealing moderate to significant cytotoxic effects compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Triazole Derivatives
Antimicrobial Properties
The antimicrobial efficacy of triazole derivatives has also been documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular integrity .
Antiviral and Antifungal Activities
Triazoles are known for their antiviral and antifungal properties. They inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. This makes them valuable in treating infections caused by fungi such as Candida species and Aspergillus .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Various modifications to the triazole ring and hydrazide moiety can enhance biological activity.
Key Findings:
- Substituents on the triazole ring significantly influence anticancer activity.
- The presence of electron-donating groups enhances potency against specific cancer cell lines.
- Hybrid compounds combining triazoles with other pharmacophores show improved efficacy and selectivity .
Applications in Material Science
Beyond medicinal chemistry, 1H-[1,2,4]triazole derivatives have applications in material science.
Corrosion Inhibition
Triazoles are used as corrosion inhibitors for metals due to their ability to form stable complexes with metal ions. This property is particularly beneficial in protecting steel and other alloys from corrosion in various environments .
Polymer Science
Triazole compounds are incorporated into polymers to enhance mechanical properties and thermal stability. Their ability to form hydrogen bonds contributes to improved material performance .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Anticancer Screening
A comprehensive screening of synthesized triazole-hydrazide hybrids revealed that certain modifications led to compounds with IC50 values significantly lower than established chemotherapeutics, indicating potential for development into new cancer therapies . -
Case Study 2: Corrosion Resistance
Research demonstrated that adding triazole derivatives to coatings significantly reduced corrosion rates in steel exposed to saline environments, showcasing their utility in industrial applications .
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can disrupt the cell wall synthesis of bacteria, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Reactivity : The hydrazide group in 1H-[1,2,4]triazole-3-carboxylic acid hydrazide enables diverse cyclization pathways. For example, reaction with carbon disulfide yields [1,2,4]triazole-3-thiols (e.g., compound 9 ), while condensation with aromatic aldehydes produces Schiff bases with enhanced bioactivity .
- Efficiency : Microwave-assisted synthesis reduces reaction times (4 min vs. 4 hours) and improves yields (97% vs. 86–89% under reflux) compared to conventional methods .
Key Findings :
- Anticancer Potency: The triazole-3-thiol derivative (9) exhibits cytotoxicity comparable to Vinblastine against colon carcinoma cells, attributed to its thiol group enhancing redox imbalance . In contrast, fused triazoles (e.g., compound 16) show lower potency, suggesting that sulfur substitution may be critical for apoptosis induction.
- Antimicrobial Specificity : While this compound derivatives show broad-spectrum activity, they are outperformed by isoniazid hydrazones in antitubercular assays, highlighting the importance of pyridine moieties in targeting Mycobacterium tuberculosis .
Functional Group Impact
- Hydrazide vs. Thiosemicarbazide : Replacement of the hydrazide group with thiosemicarbazide (e.g., in compound 3 ) shifts activity from anticancer to antifungal, likely due to increased lipophilicity enabling membrane penetration .
- Substituent Effects : Arylidene substituents (e.g., 4-fluorophenyl) in hydrazide derivatives enhance metabolic stability and bioavailability, as shown in hepatic microsomal studies .
Biological Activity
1H-[1,2,4]Triazole-3-carboxylic acid hydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of hydrazine with appropriate carboxylic acid derivatives under acidic conditions. The structural characterization is often confirmed using techniques such as NMR and IR spectroscopy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
In a study evaluating a series of triazole derivatives, it was found that compounds containing the triazole moiety exhibited selective growth inhibition against Bcl-2-expressing human cancer cell lines with sub-micromolar IC50 values .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Hydrazide derivatives have been reported to possess potent antibacterial properties, making them promising candidates for the development of new antibiotics .
Antifungal Activity
The antifungal efficacy of this compound has also been documented. Studies show that it exhibits activity against several fungal pathogens.
The compound's triazole structure is crucial for its antifungal activity, as it interferes with ergosterol biosynthesis in fungal cells .
Case Studies
Several case studies have demonstrated the effectiveness of triazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer treated with a triazole derivative showed a significant reduction in tumor size after six months of therapy .
- Antimicrobial Resistance Study : In a study focusing on antibiotic resistance, triazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential role in combating resistant infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in cell proliferation and metabolism.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Fungal Cell Membranes : By interfering with ergosterol synthesis, it compromises the integrity of fungal cell membranes.
Q & A
Q. How can potassium acyldithiocarbazates be prepared for further functionalization?
- Answer : React acid hydrazides with CS₂ in ethanolic KOH to form potassium acyldithiocarbazates, which serve as intermediates for mercapto-triazole derivatives .
Q. What analytical techniques are critical for resolving contradictory data in cyclization reactions?
- Answer : Combined use of HPLC, FTIR, and NMR helps identify regioisomers or byproducts. For example, conflicting cyclization outcomes (e.g., triazole vs. thiadiazole formation) were resolved via spectral comparison and reaction condition optimization .
Biological and Application-Focused Questions
Q. How is the antimicrobial activity of triazole-carbohydrazide derivatives evaluated?
- Answer : Compounds are tested against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar diffusion or microdilution assays. Structure-activity relationships (SARs) are established by varying substituents (e.g., alkyl, aryl) and measuring MIC values .
Q. What in vitro models are used to assess antitumor potential of triazole-hydrazide hybrids?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
